4'-bromo-2',5'-difluoroacetophenone
Overview
Description
4'-bromo-2',5'-difluoroacetophenone is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4'-bromo-2',5'-difluoroacetophenone can be synthesized through several methods. One common approach involves the bromination and fluorination of acetophenone derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts such as iron(III) chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4'-bromo-2',5'-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide, solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water.
Major Products Formed:
Substitution: Various substituted phenyl ethanones.
Reduction: 1-(4-Bromo-2,5-difluorophenyl)ethanol.
Oxidation: 1-(4-Bromo-2,5-difluorophenyl)acetic acid.
Scientific Research Applications
4'-bromo-2',5'-difluoroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4'-bromo-2',5'-difluoroacetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
4'-bromo-2',5'-difluoroacetophenone can be compared with other similar compounds, such as:
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 1-(4-Bromo-2,4-difluorophenyl)ethanone
- 1-(4-Bromo-2,3-difluorophenyl)ethanone
These compounds share similar structural features but differ in the position of the fluorine atoms, which can influence their chemical reactivity and biological activity. The unique substitution pattern of this compound makes it distinct and potentially more suitable for specific applications .
Properties
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTNTBSBJPCXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123942-11-0 | |
Record name | 1-(4-bromo-2,5-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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